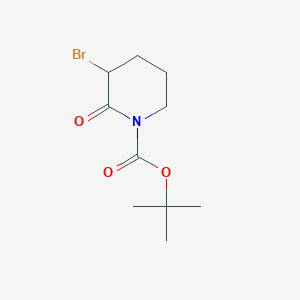
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Vue d'ensemble
Description
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a chemical compound with the molecular formula C6H11Br2N. It is a brominated derivative of tetrahydropyridine, a heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide typically involves the bromination of 1-methyl-1,2,3,6-tetrahydropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Analyse Des Réactions Chimiques
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to remove the bromine atom, yielding 1-methyl-1,2,3,6-tetrahydropyridine.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying the effects of brominated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various biochemical reactions, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: Lacks the bromine atom, resulting in different chemical reactivity and biological effects.
4-Chloro-1-methyl-1,2,3,6-tetrahydropyridine: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
Propriétés
IUPAC Name |
4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUKRCXLXXYOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















